molecular formula C21H25NO5 B4094470 oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine

oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine

Cat. No.: B4094470
M. Wt: 371.4 g/mol
InChI Key: AUNOGQFJIXQTGS-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine is a compound that combines the properties of oxalic acid and a cyclopentanamine derivative. . The compound N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine features a cyclopentanamine moiety linked to a phenylphenoxy group through an ethyl chain. This combination of functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine involves multiple steps, starting with the preparation of the individual components. Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst . The cyclopentanamine derivative can be synthesized through a series of organic reactions, including the formation of the phenylphenoxy group and its subsequent attachment to the cyclopentanamine moiety via an ethyl linker. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered molecular structures.

Mechanism of Action

The mechanism by which oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine exerts its effects involves interactions with molecular targets and pathways within biological systems. The oxalic acid component can chelate metal ions, affecting various enzymatic processes . The cyclopentanamine moiety may interact with receptors or enzymes, modulating their activity and leading to specific biological outcomes . The exact pathways involved depend on the specific context and application of the compound.

Properties

IUPAC Name

oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.C2H2O4/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-20-18-8-4-5-9-18;3-1(4)2(5)6/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNOGQFJIXQTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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